REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]2[CH:8]=[CH:9][S:10][C:5]2=[C:4](Cl)[CH:3]=1.C(N(CC)CC)C.Cl.[CH3:20][S:21]([CH:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1)(=[O:23])=[O:22].C(O)CO>C(OCC)(=O)C.O1CCOCC1>[Cl:1][C:2]1[N:7]=[C:6]2[CH:8]=[CH:9][S:10][C:5]2=[C:4]([N:27]2[CH2:28][CH2:29][CH:24]([S:21]([CH3:20])(=[O:23])=[O:22])[CH2:25][CH2:26]2)[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C2C(=N1)C=CS2)Cl
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
Cl.CS(=O)(=O)C1CCNCC1
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 120° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred at room temperature for 16 h
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrous magnesium sulfate
|
Type
|
ADDITION
|
Details
|
silica gel was added to the organic layer
|
Type
|
CUSTOM
|
Details
|
Silica gel and the desiccant were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
the resulting solids were washed with a mixture solution of ethyl acetate and diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
The resulting solids were purified by silica gel column chromatography (ethyl acetate/hexane=1:1-1:0)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C2C(=N1)C=CS2)N2CCC(CC2)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.11 g | |
YIELD: CALCULATEDPERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |